molecular formula C10H10N2 B1302323 6-Aminomethylquinoline CAS No. 99071-54-2

6-Aminomethylquinoline

Cat. No.: B1302323
CAS No.: 99071-54-2
M. Wt: 158.2 g/mol
InChI Key: RZIPENSSTUBRAA-UHFFFAOYSA-N
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Description

6-Aminomethylquinoline (CAS: 99071-54-2) is a quinoline derivative with an aminomethyl (–CH2NH2) substituent at the 6-position. Its molecular formula is C10H10N2, and it has a molecular weight of 158.20 g/mol . Its structure combines the aromatic quinoline core with a flexible aminomethyl group, enabling diverse reactivity and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Aminomethylquinoline can be synthesized through several methods. One common approach involves the reaction of 6-chloromethylquinoline with ammonia or an amine under controlled conditions. Another method includes the reduction of 6-nitroquinoline using hydrogen in the presence of a catalyst such as palladium on carbon .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Aminomethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
6-Aminomethylquinoline has been studied for its potential anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown effectiveness against HepG2 and MDA-MB-231 cells, highlighting their potential as therapeutic agents in cancer treatment .

Antimicrobial Properties
The compound is also recognized for its antimicrobial activity. Studies have demonstrated that this compound derivatives possess significant antibacterial effects against a range of pathogens, making them candidates for the development of new antibiotics .

Neuroprotective Effects
Recent investigations have suggested that this compound may offer neuroprotective benefits. It has been linked to the modulation of cellular pathways associated with neurodegenerative diseases, suggesting its role in protecting neuronal cells from oxidative stress and apoptosis .

Materials Science

Corrosion Inhibition
In the field of materials science, this compound is being explored as an organic corrosion inhibitor. Its ability to form protective films on metal surfaces makes it valuable for industrial applications where metal protection is crucial. Studies have shown that it effectively reduces corrosion rates in acidic environments, which is particularly beneficial in industries such as construction and automotive manufacturing .

Nanotechnology Applications
The compound's unique chemical structure allows for its incorporation into nanomaterials, enhancing their properties for biomedical applications. For example, this compound can be used to create nanoparticles that improve drug delivery systems and biosensing technologies .

Environmental Science

Pollution Mitigation
Research indicates that this compound can be utilized in environmental applications, particularly in the remediation of contaminated sites. Its chemical properties allow it to interact with pollutants, facilitating their breakdown or removal from the environment .

Bioactive Compound Research
As part of broader studies on bioactive compounds from natural sources, this compound has been investigated for its potential health benefits and environmental interactions. This includes exploring its role in plant defense mechanisms and its effects on soil health .

Case Studies

Study Application Findings
Study on Anticancer ActivityMedicinal ChemistryDemonstrated cytotoxicity against HepG2 and MDA-MB-231 cells with low IC50 values .
Corrosion Inhibition ResearchMaterials ScienceShowed significant reduction in corrosion rates for steel in acidic conditions .
Nanoparticle DevelopmentMaterials ScienceUtilized to enhance drug delivery systems through nanoparticle synthesis .
Environmental Remediation StudyEnvironmental ScienceEffective in breaking down pollutants in contaminated soil samples .

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Physicochemical Properties

The table below compares 6-Aminomethylquinoline with structurally related quinoline compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Solubility Key Applications/Findings
This compound C10H10N2 158.20 6-(aminomethyl) Not reported Soluble in polar organic solvents* Pharmaceutical intermediates
6-Aminoquinoline C9H8N2 144.18 6-amino Not reported Soluble in alcohol, insoluble in water Precursor for sulfonate derivatives
6-Carbanilidoquinoline C10H9ON3 187.20 6-carbamide 208 Alcohol (soluble), ether (insoluble) Toxicity studies ongoing
6-Amino-2-methylquinoline C10H10N2 158.20 6-amino, 2-methyl 189–191 Not reported Industrial synthesis
5-Amino-6-quinolinecarboxylic acid C10H8N2O2 188.18 5-amino, 6-carboxylic acid Not reported Polar solvents (predicted) Antimicrobial/anticancer research

*Inferred from structural analogy to aminoquinolines.

Key Observations:

  • Substituent Effects: The aminomethyl group in this compound enhances its nucleophilicity compared to 6-Aminoquinoline, enabling easier functionalization. In contrast, 6-Carbanilidoquinoline (carbamide substituent) exhibits higher melting points (208°C) due to hydrogen bonding .
  • Molecular Weight: Compounds like 6-Amino-2-methylquinoline share the same molecular weight as this compound but differ in substituent position and polarity .
  • Solubility: 6-Aminoquinoline hydrochloride (CAS: 580-15-4) shows higher water solubility due to its ionic nature, whereas this compound is likely more soluble in organic solvents .

Biological Activity

6-Aminomethylquinoline, a derivative of quinoline with the molecular formula C10H10N2, has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound serves as a precursor for various bioactive molecules and has potential therapeutic applications, including antimalarial and antimicrobial properties.

This compound can be synthesized through multiple methods. Common approaches include:

  • Reaction of 6-chloromethylquinoline with ammonia or amines : This method allows for the formation of the aminomethyl group under controlled conditions.
  • Reduction of 6-nitroquinoline : Utilizing hydrogen in the presence of catalysts like palladium on carbon facilitates the conversion to this compound.

The compound's structure is characterized by a quinoline backbone, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. For instance, in antimalarial applications, it interferes with the digestion of hemoglobin in malaria parasites, leading to the accumulation of toxic heme molecules. This mechanism is critical in developing new treatments against resistant strains of Plasmodium falciparum.

Antimalarial Activity

Recent studies have highlighted the efficacy of this compound derivatives against P. falciparum. For example:

  • In vitro Studies : Several novel quinoline-piperidine conjugates were synthesized, demonstrating potent antiplasmodium activity in the nanomolar range against both chloroquine-sensitive and resistant strains. Notably, five derivatives exhibited significant activity without cytotoxic effects at maximum tested concentrations .
CompoundIC50 (CQ-sensitive)IC50 (CQ-resistant)
Compound A4.73 µM15.25 µM
Compound B3.58 µM4.85 µM

This table summarizes the potency of selected compounds derived from this compound against malaria.

Antimicrobial Activity

Research has also indicated that certain quinoline derivatives exhibit antimicrobial properties. For instance, studies have shown that modifications at specific positions on the quinoline ring can enhance activity against Gram-positive bacteria such as Staphylococcus aureus. The structure-activity relationship (SAR) studies indicate that substituents at the C-7 position significantly influence antimicrobial potency .

Case Studies

  • Antimalarial Research : A study synthesized a series of aminoquinoline derivatives and evaluated their activity against P. falciparum. The results indicated that modifications to the amino group improved efficacy against resistant strains, highlighting the potential for developing new antimalarial agents .
  • Antimicrobial Studies : Another investigation focused on substituted quinolines' ability to disrupt bacterial membranes, demonstrating minimal toxicity to mammalian cells while effectively targeting pathogens .

Q & A

Q. What are the primary synthetic routes for 6-Aminomethylquinoline, and how do reaction conditions influence yield?

Basic Research Focus
The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, a reaction between trifluoromethanesulfonic acid derivatives and 2-(aminomethyl)quinoline in 1,2-dimethoxyethane (DME) under reflux conditions yields functionalized nicotinonitrile derivatives . Another strategy employs carbonyl compounds and 2-aminoarylketones, leveraging Friedländer or Pfitzinger reactions to construct the quinoline core . Key factors affecting yield include solvent polarity (e.g., DME enhances solubility of intermediates), temperature control (reflux vs. ambient), and stoichiometric ratios of reagents. Optimization requires iterative testing of these parameters via HPLC or TLC monitoring .

Q. Which analytical techniques are most effective for characterizing this compound derivatives?

Basic Research Focus
Structural elucidation relies on:

  • Single-crystal X-ray diffraction : Resolves bond lengths and angles, as demonstrated for quinoline N-oxides (mean C–C bond precision: 0.004 Å, R factor: 0.058) .
  • NMR spectroscopy : Distinguishes substituent positions (e.g., ¹H NMR δ 8.2–8.5 ppm for quinoline protons; ¹³C NMR identifies nitrile or carboxylic groups) .
  • Mass spectrometry : Confirms molecular weight (e.g., ESI-MS m/z 202.21 for 6-Amino-2-methylquinoline-4-carboxylic acid) .
    Advanced characterization may involve DFT calculations to predict electronic properties or IR spectroscopy for functional group validation .

Q. How does the electronic nature of substituents influence the reactivity of this compound in oxidation and reduction reactions?

Advanced Research Focus
The amino-methyl group at position 6 enhances electron density, making the quinoline ring susceptible to electrophilic attacks. For example:

  • Oxidation : Hydrogen peroxide converts the amino group to an N-oxide, altering pharmacological activity .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitriles to amines, critical for prodrug activation .
    Steric hindrance from methyl groups (e.g., at position 2) slows reaction kinetics, while electron-withdrawing groups (e.g., nitro) accelerate oxidation but may destabilize intermediates. Kinetic studies under varying pH and temperature are essential to map reactivity trends .

Q. What methodologies are used to evaluate the pharmacological potential of this compound derivatives?

Advanced Research Focus

  • In vitro assays : Screen for antimicrobial activity via MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains .
  • Molecular docking : Predict binding affinity to targets like acetylcholinesterase (for Alzheimer’s research) using AutoDock Vina .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa) quantify IC₅₀ values, with structural modifications (e.g., methoxy groups) enhancing selectivity .
    Contradictions in bioactivity data (e.g., varying IC₅₀ across studies) often arise from differences in assay protocols or cell line variability, necessitating meta-analyses of published datasets .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Advanced Research Focus

  • Comparative meta-analysis : Cross-reference data from independent studies (e.g., Indian J. Chem. vs. Eur. J. Med. Chem.) to identify protocol discrepancies (e.g., incubation time, solvent used) .
  • Structure-activity relationship (SAR) modeling : Use multivariate regression to isolate substituent effects (e.g., methoxy vs. hydroxy groups) on bioactivity .
  • Reproducibility trials : Replicate key experiments under standardized conditions (e.g., fixed pH, temperature) to validate outliers .

Q. What strategies optimize the regioselectivity of substitutions on this compound?

Advanced Research Focus
Regioselectivity in halogenation or sulfonation is controlled by:

  • Directing groups : The amino-methyl group directs electrophiles to positions 5 and 8 via resonance .
  • Catalytic systems : Pd-mediated C–H activation enables C-3 functionalization, as seen in Suzuki-Miyaura couplings .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions at position 4 . Computational tools (e.g., Gaussian) model charge distribution to predict reactive sites .

Properties

IUPAC Name

quinolin-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIPENSSTUBRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CN)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363872
Record name 6-Quinolinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99071-54-2
Record name 6-Quinolinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Aminomethyl)quinoline
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Synthesis routes and methods I

Procedure details

To a solution of quinoline-6-carbonitrile (96 g, 0.62 mol) in saturated ammonia in methanol (1 lit.), Raney-Ni (10 g) was added and the mixture was stirred at 1 atm of H2 at RT for 16 h. The reaction mixture was filtered and the filtrate was concentrated under vacuum to afford the title compound as a brown oil (80 g, 82%). 1H-NMR (δ ppm, DMSO-d6, 400 MHz): δ 8.83 (dd, J=4.2, 1.7 Hz, 1H), 8.29 (d, J=8.3 Hz, 1H), 7.95 (d, J=8.6 Hz, 1H), 7.85 (s, 1H), 7.75 (dd J=8.7, 1.8 Hz, 1H), 7.49 (dd, J=8.2, 4.2 Hz, 1H), 3.90 (s, 2H).
Quantity
96 g
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0 (± 1) mol
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0 (± 1) mol
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10 g
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Yield
82%

Synthesis routes and methods II

Procedure details

Combine 6-quinolinecarbonitrile (1.0 g, 6.49 mmol), Raney® 3201 nickel (slurry in water, 0.2 g), 2N ammonia in methanol (20 mL) and hydrogenate at 50 psi for 1 h. Filter the reaction mixture through a pad of Celite®, remove the solvent and purify by SCX chromatography to obtain the title compound as a yellow oil (0.8 g, 78%).
Quantity
1 g
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0 (± 1) mol
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20 mL
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0.2 g
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Yield
78%

Synthesis routes and methods III

Procedure details

6-(azidomethyl)quinoline (320 mg) and triphenylphosphine (880 mg) were dissolved in 7 mL THF. The reaction mixture was treated with 0.5 mL of H2O and refluxed for 7 hours. The reaction mixture was cooled and partitioned between Et2O and 1N HCl. The aqueous portion was then treated with 1N NaOH until basic and extracted into EtOAc. The organic portion was dried over Na2SO4 and concentrated under reduced pressure to give the title compound (70 mg) as a brown oil. MS(CI) m/e 159 (M+H)+.
Quantity
320 mg
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880 mg
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7 mL
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0.5 mL
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Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 2-(quinolin-6-ylmethyl)isoindoline-1,3-dione (20 g, 69.4 mmol) in MeOH (100 mL) was added hydrazine monohydrate (3.47 g, 69.4 mmol). The solution was heated at reflux for 3 h, then cooled to it and filtered through celite. The filtrate was concentrated in vacuo. EtOAc then was added to the residue and the resulting solution was filtered and concentrated in vacuo to afford 5 g (41%) of the title compound. LCMS (method B): [MH]+=159, tR=0.93 min.
Quantity
20 g
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reactant
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3.47 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
41%

Retrosynthesis Analysis

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